molecular formula C19H22N2O4S B6573774 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide CAS No. 946282-58-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

Cat. No. B6573774
CAS RN: 946282-58-2
M. Wt: 374.5 g/mol
InChI Key: VGMLTKCLMFMYTH-UHFFFAOYSA-N
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Description

“N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, an ethanesulfonyl group, and a methoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydroquinoline group would form a cyclic structure, while the ethanesulfonyl and methoxybenzamide groups would likely be attached to different positions on this ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the conditions under which reactions are carried out. The presence of the ethanesulfonyl group could make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, investigating its potential biological activity, and assessing its safety and environmental impact .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-6-7-14-13-15(10-11-17(14)21)20-19(22)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMLTKCLMFMYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

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